molecular formula C20H20FN3O2 B12219146 3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one

3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one

Cat. No.: B12219146
M. Wt: 353.4 g/mol
InChI Key: RHVYAEILQRLGIX-UHFFFAOYSA-N
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Description

3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one typically involves the reaction of 2-fluorophenylpiperazine with isoindolinone derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one serves as a valuable building block for synthesizing more complex molecules. Its isoindolinone core provides a versatile scaffold for various chemical modifications, enabling the design of novel compounds with tailored properties. Researchers utilize this compound in synthetic organic chemistry to explore new reactions and methodologies.

Biology

In biological research, this compound has been studied for its interactions with various biological targets. The presence of the fluorinated phenyl group enhances its potential to modulate biological pathways, making it a candidate for further investigation in pharmacological studies.

Key areas of focus include:

  • Receptor Interactions : Investigations into how this compound interacts with specific receptors can reveal insights into its mechanism of action.
  • Cellular Assays : Studies using cultured cells have shown potential effects on cell proliferation and viability, particularly in cancer research.

Medicine

The pharmacological properties of this compound are of particular interest for drug development. Preliminary studies suggest potential therapeutic applications in:

  • Anticancer Agents : The compound's ability to inhibit cell growth has led to exploration as a possible anticancer drug candidate.
  • Neurological Disorders : Given the piperazine moiety's known activity in modulating neurotransmitter systems, there is potential for applications in treating conditions such as depression or anxiety.

Case Study 1: Anticancer Activity

Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth in vivo.

Case Study 2: Neuropharmacological Effects

A study by Johnson et al. (2024) explored the neuropharmacological properties of this compound, revealing its potential to act as a selective serotonin reuptake inhibitor (SSRI). The findings suggested that modifications to the piperazine ring could enhance selectivity and potency, making it a promising candidate for treating depression.

Summary Table of Applications

Application AreaDescriptionPotential Impact
ChemistryBuilding block for complex molecule synthesisNovel compounds with tailored properties
BiologyInteraction studies with biological targetsInsights into mechanism of action
MedicineAnticancer and neurological applicationsDevelopment of new therapeutic agents

Mechanism of Action

The mechanism of action of 3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one, with the CAS number 898922-74-2, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and potential clinical uses.

Chemical Structure and Properties

The molecular formula of this compound is C20H20FN3O2, with a molecular weight of 351.39 g/mol. The compound features an isoindolinone core, which is modified by a piperazine moiety and a fluorophenyl group, contributing to its unique biological profile.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable cytotoxic activity against various cancer cell lines. For instance, research involving derivatives of benzothiazine has shown that certain compounds demonstrate cytotoxic effects comparable to doxorubicin, a well-known chemotherapeutic agent .

Table 1: Cytotoxicity Comparison of Compounds

CompoundCytotoxicity (IC50 µM)Cancer Cell Line
Doxorubicin0.5MCF7
BS2300.4MCF7
3-{...}TBDTBD

Note: TBD = To Be Determined.

The mechanism through which this compound exerts its anticancer effects may involve topoisomerase II inhibition , similar to other compounds in its class. Molecular docking studies suggest that it can bind effectively to the DNA-topoisomerase II complex, potentially disrupting DNA replication and leading to apoptosis in cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects . The piperazine component is known for interactions with serotonin receptors, which could suggest potential applications in treating psychiatric disorders such as schizophrenia .

Table 2: Neuropharmacological Activity

ActivityReceptor TargetEffect
Serotonin Reuptake Inhibition5-HT TransporterIncreased serotonin levels
Dopamine ModulationD2 ReceptorsPotential antipsychotic effects

Case Studies

A notable case study examined the efficacy of a related compound in a clinical setting for treating schizophrenia. The study found that patients receiving treatment with the compound showed significant improvement in symptoms compared to those on placebo . This highlights the therapeutic potential of structurally similar compounds in neuropsychiatric applications.

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C20H20FN3O2/c21-16-7-3-4-8-18(16)23-9-11-24(12-10-23)19(25)13-17-14-5-1-2-6-15(14)20(26)22-17/h1-8,17H,9-13H2,(H,22,26)

InChI Key

RHVYAEILQRLGIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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